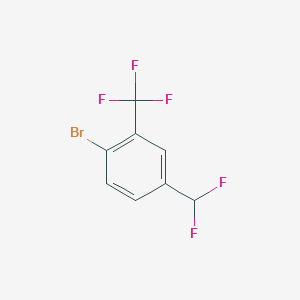

1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene

Übersicht

Beschreibung

1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H4BrF5 and its molecular weight is 275.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of difluoromethyl and trifluoromethyl groups can significantly influence the pharmacokinetic properties and biological interactions of the compound, making it a subject of various studies.

- IUPAC Name : this compound

- Molecular Formula : C8H4BrF5

- Molecular Weight : 275.02 g/mol

- CAS Number : 1214386-79-4

- Purity : 95%

Biological Activity Overview

The biological activity of this compound can be influenced by its ability to interact with various biological targets, including enzymes and receptors. This section summarizes key findings related to its biological effects.

Structure-Activity Relationship (SAR)

Research indicates that the presence of fluorinated groups enhances the lipophilicity and bioavailability of compounds, which can lead to increased potency in biological systems. For instance, difluoromethyl and trifluoromethyl substitutions can modulate the electronic properties of the aromatic ring, potentially affecting interactions with biological macromolecules.

| Compound | LogP | Biological Activity |

|---|---|---|

| This compound | 2.4 | Potential enzyme inhibitor |

| 1-Bromo-4-(difluoromethyl)benzene | 2.0 | Moderate bioactivity |

| Trifluoromethylbenzene | 3.0 | High lipophilicity |

Case Studies

Several studies have explored the biological implications of fluorinated aromatic compounds similar to this compound:

- Inhibition of Enzymatic Activity : A study demonstrated that compounds with trifluoromethyl groups exhibited significant inhibition of specific enzymes, suggesting that similar fluorinated compounds may also show inhibitory effects on target enzymes relevant to disease pathways .

- Anticancer Activity : Research has indicated that fluorinated aromatic compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of both difluoromethyl and trifluoromethyl groups may enhance these effects due to increased membrane permeability and interaction with cellular targets .

- Neurotransmitter Uptake Inhibition : The inclusion of trifluoromethyl groups has been associated with enhanced activity in inhibiting neurotransmitter uptake, which is critical for developing treatments for neurological disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Hydrogen Bonding Interactions : The difluoromethyl group may enhance hydrogen bonding capabilities, improving binding affinity to target proteins.

- Lipophilicity Modulation : Increased lipophilicity due to fluorination can facilitate better membrane penetration and bioavailability.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block in Synthesis

1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique combination of bromine, difluoromethyl, and trifluoromethyl groups allows for diverse reactivity patterns, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles, leading to the formation of substituted derivatives.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Bromination of Precursors : Utilizing brominating agents under controlled conditions.

- Difluoromethylation : Employing difluoromethylating reagents to introduce the difluoromethyl group onto aromatic systems .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential use as a precursor in drug discovery. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of drug candidates, which is crucial for developing effective pharmaceuticals. Compounds with similar structures have been investigated for their biological activities, including enzyme inhibition and receptor modulation .

Biological Activity

Preliminary studies indicate that this compound may interact with biological macromolecules, influencing metabolic pathways and potentially leading to therapeutic applications. For example, it may inhibit specific cytochrome P450 enzymes involved in drug metabolism .

Material Science

Specialty Chemicals Production

Due to its hydrophobic properties (LogP value of 3.66), this compound is utilized in producing specialty chemicals and materials with tailored properties. Its application extends to polymer chemistry, where it can serve as a monomer or additive to modify the physical properties of polymers.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution under catalytic conditions. Key reactions include:

Mechanistic Insight :

-

Palladium catalysis facilitates oxidative addition at the C–Br bond, followed by transmetalation and reductive elimination .

-

Nickel-mediated systems enable alkoxy group introduction via radical intermediates under photoredox conditions .

Suzuki-Miyaura Cross-Coupling

The bromide participates in boronic acid couplings:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acids | Pd(dba)₂, P(t-Bu)Cy₂, Cs₂CO₃, 80°C | Difluoromethyl/trifluoromethyl biaryls | 75–90% |

Key Observation :

-

Steric hindrance from the trifluoromethyl group slows reaction kinetics but does not preclude coupling .

Base-Induced C–C Bond Cleavage

Under strongly basic conditions, α-aryl-α,α-difluoroacetophenone derivatives undergo cleavage:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| KOH, H₂O, toluene, 100°C | Base-promoted elimination | Difluoromethylarenes | Quant. |

Radical Reactions

The C–Br bond participates in photoredox-mediated processes:

| Reaction | Conditions | Application | Source |

|---|---|---|---|

| C–H Functionalization | Ir-photocatalyst, NiCl₂·DME, heteroarenes | Direct arylation of thiophenes/imidazoles |

Notable Example :

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, directed substitution occurs at meta/para positions:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorine gas | FeCl₃ catalyst, 80°C | Polychlorinated derivatives | N.R. |

Note :

-

Difluoromethyl groups moderately deactivate the ring but allow regioselective halogenation.

Biological Interactions

While not a primary focus, microbial oxidation pathways have been hypothesized:

| Organism | Pathway | Metabolite | Source |

|---|---|---|---|

| Pseudomonas putida | Oxidative dehalogenation | Difluorobenzoic acid derivatives |

Stability and Degradation

Eigenschaften

IUPAC Name |

1-bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUUSMSYCKDSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.